Brivaracetam-d7 - 1202896-51-2

Brivaracetam-d7

Catalog Number: EVT-1446281
CAS Number: 1202896-51-2
Molecular Formula: C11H20N2O2
Molecular Weight: 219.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Brivaracetam-d7 is synthesized from brivaracetam itself, with the substitution of hydrogen atoms with deuterium isotopes. This modification allows for precise tracking in biological studies and enhances the compound's analytical properties.

Classification

Brivaracetam-d7 falls under the classification of antiepileptic drugs and is specifically categorized as a racetam derivative. It is utilized in both therapeutic monitoring and research applications.

Synthesis Analysis

Methods

The synthesis of brivaracetam-d7 involves several advanced chemical techniques. Two prominent synthetic routes have been documented:

  1. Grignard Addition Method: This method starts with the addition of a Grignard reagent to furan-2(5H)-one, followed by several reaction steps including ring-opening and cyclization to yield brivaracetam, which is then deuterated.
  2. Palladium-Catalyzed Cyclization: This route utilizes palladium catalysts to facilitate oxidative cyclization reactions, leading to the formation of key intermediates that are subsequently deuterated to produce brivaracetam-d7.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Brivaracetam-d7 retains the core structure of brivaracetam but features deuterium substitutions at specific positions. The molecular formula for brivaracetam is C11H14N2OC_{11}H_{14}N_2O, while for brivaracetam-d7, it is C11D7N2OC_{11}D_{7}N_{2}O.

Data

The molecular weight of brivaracetam-d7 is approximately 202.28 g/mol due to the presence of deuterium. The structural formula can be represented as follows:

Brivaracetam d7 C11D7N2O\text{Brivaracetam d7 }C_{11}D_{7}N_{2}O
Chemical Reactions Analysis

Reactions

Brivaracetam-d7 participates in various chemical reactions similar to those involving its non-deuterated counterpart. These include:

  • Alkaline Hydrolysis: Brivaracetam-d7 undergoes degradation under alkaline conditions, producing specific degradation products that can be analyzed using high-performance liquid chromatography.
  • Thermal Stability Studies: The compound’s stability can be assessed under different thermal conditions, providing insights into its shelf life and storage requirements.

Technical Details

Analytical methods such as liquid chromatography coupled with mass spectrometry are critical for studying these reactions, allowing for detailed characterization of both brivaracetam-d7 and its degradation products.

Mechanism of Action

Process

Brivaracetam acts by selectively binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. This mechanism helps stabilize neuronal activity and reduces seizure frequency.

Data

Research indicates that the binding affinity of brivaracetam for SV2A is significantly higher than that of levetiracetam, contributing to its efficacy as an antiepileptic agent. The pharmacokinetic profile shows that brivaracetam has rapid absorption and a half-life conducive for therapeutic use.

Physical and Chemical Properties Analysis

Physical Properties

Brivaracetam-d7 is a white crystalline solid that is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 143-145 °C.
  • Boiling Point: Not readily available but expected to be higher than that of brivaracetam due to deuteration.
  • Stability: Exhibits stability under acidic conditions but may degrade under strong alkaline conditions.

Relevant data indicates that the compound maintains its integrity under standard laboratory conditions, making it suitable for various analytical applications.

Applications

Scientific Uses

Brivaracetam-d7 serves multiple roles in scientific research:

  • Therapeutic Drug Monitoring: Used as an internal standard in assays measuring plasma concentrations of brivaracetam, facilitating accurate therapeutic monitoring.
  • Analytical Method Development: Assists in validating new analytical methods due to its distinct isotopic signature.
  • Pharmacokinetic Studies: Aids researchers in understanding the metabolism and distribution of brivaracetam in biological systems.
Introduction to Brivaracetam-d7

Chemical Structure and Isotopic Labeling

Brivaracetam-d7 is a deuterium-substituted analog of the antiepileptic drug brivaracetam. Its molecular formula is C₁₁H₁₃D₇N₂O₂, with a molecular weight of 219.33 g/mol. The compound features seven deuterium atoms (²H or D) specifically located at the propyl side chain (CD₃-CD₂-CD₂-), replacing all hydrogen atoms in the propyl group of the parent molecule. This isotopic labeling preserves the stereochemistry of the original compound, where the non-deuterated version has CAS 357336-20-0, while Brivaracetam-d7 is registered under CAS 1202896-51-2 [1]. The deuteration induces minimal alterations to molecular size and polarity but significantly impacts vibrational frequencies and bond dissociation energies. High purity (>95% HPLC) and isotopic enrichment (>95%) ensure minimal interference from unlabeled species during analysis [1] [3].

Table 1: Structural and Chemical Identifiers | Property | Brivaracetam-d7 | rac-Brivaracetam-d7 | |----------------------------|---------------------------|----------------------------| | CAS # | 1202896-51-2 | N/A | | Molecular Formula | C₁₁H₁₃D₇N₂O₂ | C₁₁H₁₃D₇N₂O₂ | | Molecular Weight | 219.33 g/mol | 219.34 g/mol | | IUPAC Name | 2-[(4R)-2-oxo-4-propyl-d7-pyrrolidin-1-yl]butanamide | 2-(2-oxo-4-(propyl-d7)pyrrolidin-1-yl)butanamide | | Isotopic Enrichment | >95% | >95% |

Role as an Internal Standard in Quantitative Analysis

Brivaracetam-d7 serves as an essential internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying brivaracetam in biological matrices. Its primary functions include:

  • Matrix Effect Compensation: Co-eluting with brivaracetam (~1.01 min retention time) to correct for ion suppression/enhancement caused by plasma constituents [5].
  • Analytical Precision: Enabling <15% inter-assay imprecision in validated methods detecting brivaracetam concentrations as low as 0.10 µg/mL [5].
  • Metabolic Stability: Deuterium substitution minimizes metabolic interference, ensuring the IS remains chemically identical to the analyte but distinguishable via mass shift (e.g., +7 Da in MS transitions) [3] [5].

Clinical validations demonstrate its critical role in therapeutic drug monitoring (TDM), where it accurately quantifies trough (0.47–0.83 µg/mL) and peak (1.24–2.12 µg/mL) plasma concentrations in epilepsy patients, revealing up to 8-fold intrasubject fluctuations [5].

Historical Development and Rationale for Deuterium Substitution

The development of Brivaracetam-d7 parallels the "deuterium switch" strategy in pharmaceutical chemistry. Key drivers include:

  • Patent Considerations: Post-2010, deuterated analogs faced increasing §103 "obviousness" rejections under U.S. patent law. However, brivaracetam’s specific deuteration pattern (propyl chain) leveraged metabolic unpredictability to secure intellectual property [4].
  • Kinetic Isotope Effects (KIEs): The C-D bond’s higher dissociation energy (vs. C-H) slows hepatic metabolism of deuterated probes. Though KIEs are theoretically predictable, in vivo outcomes (e.g., altered clearance) remain empirically demonstrable only through synthesis [4].
  • Analytical Utility: Deuterated IS compounds gained prominence after 2010 as LC-MS/MS technologies required structurally identical, mass-distinct standards. Brivaracetam-d7 emerged alongside deuterated analogs like rac-Brivaracetam-d7 (CAS N/A), a diastereomeric mixture used for stereochemically nonspecific assays [3].

Table 2: Analytical Performance of Brivaracetam-d7 in Validated Assays | Parameter | Performance Metrics | |-------------------------|---------------------------------------| | Linearity Range | 0.10–10 µg/mL | | LLOQ | 0.10 µg/mL | | Recovery | 95% (vs. acetonitrile precipitation) | | Retention Time | 1.01 min (synergistic with analyte) | | Imprecision (CV%) | <15% intra/inter-assay |

The synthesis of rac-Brivaracetam-d7 (a mixture of diastereomers) further highlights industrial efforts to address diverse analytical needs, though enantiopure Brivaracetam-d7 dominates clinical applications due to brivaracetam’s stereospecific pharmacology [6].

Properties

CAS Number

1202896-51-2

Product Name

Brivaracetam-d7

IUPAC Name

(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

219.336

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2

InChI Key

MSYKRHVOOPPJKU-BZCIRLGQSA-N

SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Synonyms

(αS,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7; UCB 34714-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.